molecular formula C14H23NO2 B1385407 N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine CAS No. 1040689-91-5

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine

Cat. No.: B1385407
CAS No.: 1040689-91-5
M. Wt: 237.34 g/mol
InChI Key: CYKWTOXTWITGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with 2-methyl-2-propanamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of biological processes and interactions, particularly in proteomics research.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine can be compared with similar compounds such as N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine. Both compounds share a similar benzyl group but differ in their amine structures. The unique structure of this compound imparts distinct chemical and biological properties, making it suitable for specific applications .

Similar Compounds

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)15-11-12-5-7-13(8-6-12)17-10-9-16-4/h5-8,15H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWTOXTWITGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Reactant of Route 4
Reactant of Route 4
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Reactant of Route 6
Reactant of Route 6
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.